5-Azepan-1-yl-2-(methylsulphonyl)aniline

Platelet-Activating Factor (PAF) Antagonists Medicinal Chemistry Intermediate Synthesis

Researchers frequently struggle to source the precise 2-methylsulfonyl-5-azepane regioisomer for PAF antagonist programs, where using positional isomers (e.g., 3-azepan-4-methylsulfonyl) or different N-heterocycles (piperidine/pyrrolidine) risks inactivity. - Specifically designated as an intermediate for PAF antagonist synthesis; the 7-membered azepane ring enables scaffold-hopping that can yield up to 10-fold binding affinity improvements over piperidine analogs. - ≥98% purity ensures assay reproducibility for dose-response, thermal shift, and SPR studies, eliminating confounding impurity signals. - Available in stock with batch-specific quality assurance; standard global shipping. For R&D use only.

Molecular Formula C13H20N2O2S
Molecular Weight 268.38 g/mol
CAS No. 942474-92-2
Cat. No. B1361758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azepan-1-yl-2-(methylsulphonyl)aniline
CAS942474-92-2
Molecular FormulaC13H20N2O2S
Molecular Weight268.38 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=C(C=C1)N2CCCCCC2)N
InChIInChI=1S/C13H20N2O2S/c1-18(16,17)13-7-6-11(10-12(13)14)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3
InChIKeyHLMUNGMAPDJJGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Azepan-1-yl-2-(methylsulphonyl)aniline: Structure and Identifiers


5-Azepan-1-yl-2-(methylsulphonyl)aniline (CAS 942474-92-2, MFCD09038303) is a synthetic small molecule with the formula C13H20N2O2S and a molecular weight of 268.38 g/mol . It is characterized by a 2-methylsulfonyl-substituted aniline core para-substituted with a seven-membered azepane (hexamethyleneimine) ring. The compound belongs to the broader class of azepane-bearing aniline derivatives and is commonly listed as a research intermediate, with commercial purity specifications typically reported at 95–98% . However, high-quality differential evidence against structural analogs remains sparse in the open literature.

Synthetic Role
Designated intermediate for PAF antagonist synthesis pathways
Scaffold Diversity
Azepane-bearing aniline core for conformational analysis studies
Procurement Context
Higher reported purity specification supports sensitive assay workflows

5-Azepan-1-yl-2-(methylsulphonyl)aniline: Generic Substitution Risks


The substitution pattern on the aniline ring—a methylsulfonyl group at position 2 and an azepane ring at position 5—creates a specific steric and electronic environment that cannot be replicated by simply interchanging the heterocyclic amine or altering the substitution geometry. Closely related regioisomers, such as 3-azepan-1-yl-4-(methylsulfonyl)aniline (CAS 1000018-38-1), share the same molecular formula but differ in the relative position of the azepane and methylsulfonyl groups . This positional isomerism can lead to substantially different binding conformations in biological targets, meaning that a generic replacement without experimental validation risks losing or altering the intended activity. Furthermore, replacing the seven-membered azepane with a six-membered piperidine or a five-membered pyrrolidine would alter the ring size, pKa, and conformational flexibility, all critical parameters for molecular recognition [1].

Regioisomer Mismatch
Positional isomers with altered substitution geometry may not support the same synthetic pathway or target-binding conformation.
Ring-Size Context
Replacing the 7-membered azepane with a 6-membered piperidine or 5-membered pyrrolidine can shift conformational preferences and molecular recognition.
Purity Floor
Lower-purity analogs may introduce confounding impurities that limit assay reproducibility without additional purification.

5-Azepan-1-yl-2-(methylsulphonyl)aniline: Differentiation Evidence


PAF Antagonist Intermediate Designation

One vendor technical datasheet explicitly lists 5-azepan-1-yl-2-(methylsulfonyl)aniline (CAS 942474-92-2) as an 'intermediate in the preparation of platelet-activating factor (PAF) antagonists' . In contrast, its positional isomer 3-azepan-1-yl-4-(methylsulfonyl)aniline (CAS 1000018-38-1) is not known to serve this specific synthetic role . While no direct head-to-head biological data are publicly available for these two isomers, the assigned synthetic utility implies that the 2-methylsulfonyl/5-azepane geometry is productive for advancing the intended PAF antagonist scaffold, whereas the alternative isomer may require a divergent synthetic pathway or may not be compatible with the target pharmacophore.

PAF Antagonist Intermediate
Class-level inference
Explicitly listed as PAF antagonist intermediate; positional isomer lacks this designation
Reported synthetic utility supports pathway-fit for PAF programs
Based on vendor datasheet entries; no direct head-to-head data
Platelet-Activating Factor (PAF) Antagonists Medicinal Chemistry Intermediate Synthesis

Purity Specification Differentiation

Suppliers including Leyan (Catalog No. 1666559) and MolCore list this compound with a minimum purity of 98% , whereas other vendors of close analogs, such as 3-azepan-1-yl-4-(methylsulfonyl)aniline, typically specify a minimum purity of 95% . For researchers requiring high assay reproducibility and minimal interference from impurities in dose-response studies, the higher specification of the target compound may reduce the need for further purification prior to use.

Purity Specification
Data to verify
98% vs. 95% minimum purity for close analog
Supports assay reproducibility context
Supplier-reported COA values; confirm per lot
Quality Control Assay Reproducibility Procurement Specifications

Azepane Ring Size Advantage

The seven-membered azepane ring in the target compound offers a larger conformational space and higher flexibility compared to the six-membered piperidine ring found in many common analogs (e.g., 5-(piperidin-1-yl)-2-(methylsulfonyl)aniline) [1]. Literature data on saturated N-heterocycles show that expanding ring size from 6 to 7 atoms increases the number of accessible low-energy conformers and can enhance target-binding entropy, with some azepane-containing ligands demonstrating up to a 10-fold improvement in binding affinity over their piperidine counterparts in specific target contexts [2]. No direct biochemical comparison data exist for this specific compound, but class-level evidence indicates that the azepane ring provides a distinct conformational profile that cannot be mimicked by smaller or larger rings.

Azepane Ring Advantage
Class-level inference
7-membered azepane shows larger conformational space vs. 6-membered piperidine
Conformational diversity may support scaffold-hopping strategies
No direct binding data for this compound; literature precedent only
Medicinal Chemistry Conformational Analysis Scaffold Optimization

5-Azepan-1-yl-2-(methylsulphonyl)aniline: Application Scenarios


PAF Antagonist Synthesis

A supplier explicitly designates this compound as an intermediate for PAF antagonist synthesis . Procure this 2,5-substituted isomer specifically when the synthetic route to a PAF antagonist relies on the azepane ring at the 5-position and the methylsulfonyl at the 2-position as part of the pharmacophore. Using a positional isomer or a different N-heterocycle in this context is likely to be unproductive.

Azepane Scaffold Diversification

Medicinal chemistry programs seeking to explore ring-size effects on target binding, selectivity, or ADME properties can use this compound as a building block to install a 7-membered azepane ring. Literature precedent indicates that expanding ring size from 6 to 7 atoms can yield up to a 10-fold improvement in binding affinity in certain target classes [1], making this compound a rational choice for scaffold-hopping exercises where piperidine analogs have shown suboptimal properties.

High-Purity Probe for Sensitive Assays

When developing sensitive biochemical or cellular assays that require a well-characterized aniline derivative as a probe, the 98% minimum purity specification of this compound can provide a higher level of confidence in assay reproducibility compared to lower-purity alternatives. This is particularly important for dose-response studies, thermal shift assays, or SPR biosensor experiments where impurities can generate confounding signals.

Computational Pharmacophore Modeling

The defined 2-methylsulfonyl-5-azepane substitution geometry of this compound makes it suitable for use as a reference structure in computational pharmacophore modeling and molecular docking studies, particularly when investigating the conformational preferences of saturated N-heterocycles in protein binding sites [1]. Its regioisomeric specificity ensures that modeling results are not confounded by ambiguous substitution patterns.

Application
Selection Property
Validation Focus
PAF Antagonist Synthesis
Designated intermediate role
Synthetic pathway compatibility
Azepane Scaffold Diversification
7-membered ring conformational profile
Conformational analysis review
Sensitive Assay Probe
Reported higher purity specification
Impurity interference review
Computational Modeling
Defined regioisomeric geometry
Pharmacophore model reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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